molecular formula C20H19Cl2F3N2O5S B11487665 Methyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-4-ethyl-5-methylthiophene-3-carboxylate

Methyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-4-ethyl-5-methylthiophene-3-carboxylate

Cat. No.: B11487665
M. Wt: 527.3 g/mol
InChI Key: WRWOHHIKBDDLAE-UHFFFAOYSA-N
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Description

METHYL 2-({2-[(2,4-DICHLOROPHENYL)FORMAMIDO]-1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YL}AMINO)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of dichlorophenyl, trifluoromethyl, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({2-[(2,4-DICHLOROPHENYL)FORMAMIDO]-1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YL}AMINO)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, followed by their coupling and subsequent functionalization. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors . These systems allow for precise control over reaction parameters such as temperature, flow rate, and residence time.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({2-[(2,4-DICHLOROPHENYL)FORMAMIDO]-1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YL}AMINO)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

METHYL 2-({2-[(2,4-DICHLOROPHENYL)FORMAMIDO]-1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YL}AMINO)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and dichlorophenyl groups may enhance its binding affinity and specificity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-[(2,4-DICHLOROPHENYL)CARBAMOYLAMINO]-2-PHENYLACETATE
  • 2-(2,4-DICHLOROPHENYL)-6-METHYL-4-(TRICHLOROMETHYL)-4H-1,3,5-OXADIAZINE

Uniqueness

METHYL 2-({2-[(2,4-DICHLOROPHENYL)FORMAMIDO]-1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YL}AMINO)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H19Cl2F3N2O5S

Molecular Weight

527.3 g/mol

IUPAC Name

methyl 2-[[2-[(2,4-dichlorobenzoyl)amino]-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl]amino]-4-ethyl-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H19Cl2F3N2O5S/c1-5-11-9(2)33-16(14(11)17(29)31-3)27-19(18(30)32-4,20(23,24)25)26-15(28)12-7-6-10(21)8-13(12)22/h6-8,27H,5H2,1-4H3,(H,26,28)

InChI Key

WRWOHHIKBDDLAE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(C(=O)OC)(C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

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